An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile
An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile, a compound of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines available information with data from structurally related compounds to offer a predictive profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and similar chemical entities.
Chemical Identity and Physical Properties
3-Ethoxy-2-(methylsulfonyl)acrylonitrile is an organic compound featuring an acrylonitrile core substituted with an ethoxy and a methylsulfonyl group. These functional groups are anticipated to significantly influence its reactivity and physical characteristics.
Table 1: General and Predicted Physical Properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile
| Property | Value | Source/Method |
| CAS Number | 104007-26-3 | [1] |
| Molecular Formula | C₆H₉NO₃S | Inferred from structure |
| Molecular Weight | 175.21 g/mol | Inferred from formula |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
For comparative purposes, the physical properties of the related compound 3-Ethoxyacrylonitrile (CAS: 61310-53-0) are presented in Table 2. It is important to note that the addition of the methylsulfonyl group in the target compound will likely increase its melting and boiling points and alter its solubility profile.
Table 2: Physical Properties of 3-Ethoxyacrylonitrile
| Property | Value | Source |
| Form | Liquid | |
| Boiling Point | 90-91 °C at 19 mmHg | |
| Density | 0.944 g/mL at 25 °C | |
| Refractive Index | n20/D 1.454 |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile are not explicitly described in readily available scientific literature. However, a general synthetic approach can be inferred from established organic chemistry principles. A plausible synthetic route is illustrated below.
Caption: Plausible synthetic workflow for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile.
This proposed synthesis involves the base-catalyzed condensation of methylsulfonylacetonitrile with triethyl orthoformate to form an intermediate, which is then reacted with ethanol to yield the final product. The reactivity of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile is dictated by its functional groups: the electron-withdrawing nitrile and sulfonyl groups, and the electron-donating ethoxy group attached to a double bond. This arrangement makes the molecule susceptible to nucleophilic addition at the carbon-carbon double bond and a potential participant in various cycloaddition reactions.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile are not available in the public domain. However, based on its structure, the following characteristic spectral features can be predicted:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Signals corresponding to the ethoxy group (a triplet and a quartet), a singlet for the methylsulfonyl group, and a singlet for the vinylic proton.
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¹³C NMR: Resonances for the carbons of the ethoxy group, the methylsulfonyl group, the nitrile carbon, and the two carbons of the double bond.
Infrared (IR) Spectroscopy:
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A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.
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Strong absorption bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively.
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An absorption band around 1600-1650 cm⁻¹ for the C=C double bond stretching.
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C-O stretching vibrations for the ethoxy group around 1050-1250 cm⁻¹.
Mass Spectrometry (MS):
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The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (175.21 g/mol ).
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Fragmentation patterns would likely involve the loss of the ethoxy group, the methylsulfonyl group, and other small fragments.
Biological Activity and Potential Applications
There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways associated with 3-Ethoxy-2-(methylsulfonyl)acrylonitrile. However, the acrylonitrile scaffold is present in a variety of biologically active molecules. Derivatives of acrylonitrile have been investigated for their potential as antimicrobial and antitumor agents.[2]
The presence of the sulfonyl group, a common feature in many pharmaceuticals, suggests that this compound could be a candidate for biological screening. The combination of the acrylonitrile and sulfonyl moieties may lead to unique pharmacological properties.
Given the lack of direct experimental evidence, the following logical workflow is proposed for the preliminary investigation of the biological potential of this compound.
Caption: Proposed workflow for investigating the biological activity of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile.
Conclusion
3-Ethoxy-2-(methylsulfonyl)acrylonitrile is a chemical entity with potential for further investigation in both synthetic and medicinal chemistry. While there is a notable absence of detailed experimental data in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further experimental work is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities. The information and predictive models presented herein are intended to facilitate and guide future research endeavors.

